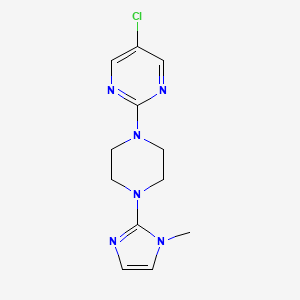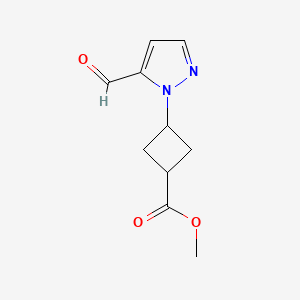
4-Propylpyrrolidin-2-one
Vue d'ensemble
Description
4-Propylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C7H13NO It is a derivative of pyrrolidin-2-one, where a propyl group is attached to the fourth carbon of the pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-Propylpyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the enzymatic conversion of dimethyl 3-propyl pentanedioate into (S)-3-(2-methoxy-2-oxoethyl) hexanoic acid using Novozyme’s Promea® enzyme. This intermediate is then amidated, followed by ester hydrolysis to obtain (S)-3-(2-amino-2-oxoethyl) hexanoic acid. The amide is converted to amine by Hofmann rearrangement and cyclization, resulting in this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow electrochemical reactors. This method offers advantages such as faster reaction times and better mixing of the heterogeneous reaction. The electrochemical batch oxidative cyclization/functionalization of 2-pyrrolidinones is translated to a continuous flow electrochemical reactor, improving productivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Propylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Alkyl halides or acyl chlorides are often used as reagents.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
4-Propylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a key intermediate in the synthesis of pharmaceuticals such as Brivaracetam, an antiepileptic drug.
Mécanisme D'action
The mechanism of action of 4-Propylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, in the synthesis of Brivaracetam, the compound exhibits high affinity towards synaptic vesicle glycoprotein, which plays a crucial role in neurotransmitter release. This interaction helps in modulating neuronal activity and reducing seizure occurrences .
Comparaison Avec Des Composés Similaires
Pyrrolidin-2-one: The parent compound without the propyl group.
Brivaracetam: A derivative used as an antiepileptic drug.
Levetiracetam: Another antiepileptic drug with a similar pyrrolidinone structure.
Uniqueness: 4-Propylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, making it more suitable for certain pharmaceutical applications compared to its unsubstituted counterparts .
Propriétés
IUPAC Name |
4-propylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-6-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBVCRLVTCSQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2868583.png)
![dimethyl 5-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2868584.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2868587.png)
![10-chloro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2868590.png)
![1-(3-methoxyphenyl)-N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2868592.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide](/img/structure/B2868594.png)


![(3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B2868598.png)
![methyl 3-{[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]methyl}-4-methoxybenzoate](/img/structure/B2868600.png)
![3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2868601.png)

